8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline
Overview
Description
8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination and methoxylation . The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid as catalysts and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The bromination step is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of various substituted quinolines.
Oxidation: Formation of quinoline N-oxides or hydroxylated derivatives.
Cross-Coupling: Formation of biaryl or heteroaryl-quinoline derivatives.
Scientific Research Applications
8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer activities.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine and methoxy groups can form hydrogen bonds and other interactions with biological targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)quinoline
- 8-Methyl-2-(trifluoromethyl)quinoline
- 4-Methoxy-2-(trifluoromethyl)quinoline
Uniqueness
8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline is unique due to the combination of bromine, methoxy, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The presence of these groups allows for diverse chemical modifications and enhances the compound’s potential in various applications compared to its analogs .
Properties
IUPAC Name |
8-bromo-4-methoxy-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-17-8-5-9(11(13,14)15)16-10-6(8)3-2-4-7(10)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDGKLNBRZRGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC=C2Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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